Lanthanum chloride heptahydrate

Vue d'ensemble

Description

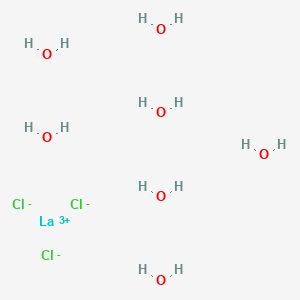

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) is an inorganic compound with the CAS number 10025-84-0, molecular formula Cl₃La·7H₂O, and molecular weight 371.37 g/mol . It is commonly available in high-purity grades (e.g., 99.9%–99.999% trace metals basis) for laboratory and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Anhydrous lanthanum chloride can be produced by the ammonium chloride route. In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:

La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3

In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400°C:

(NH4)2LaCl5→LaCl3+2HCl+2NH3

Industrial Production Methods

Industrial production of lanthanum chloride heptahydrate typically involves the reaction of lanthanum oxide with hydrochloric acid, followed by crystallization:

La2O3+6HCl→2LaCl3+3H2O

The resulting lanthanum chloride is then hydrated to form the heptahydrate.

Analyse Des Réactions Chimiques

Types of Reactions

Lanthanum chloride heptahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: Lanthanum chloride can participate in redox reactions, although it is more commonly involved in coordination chemistry.

Substitution: It can act as a Lewis acid, facilitating substitution reactions in organic synthesis.

Common Reagents and Conditions

Lewis Acid Catalysis: this compound is used as a mild Lewis acid in organic synthesis, particularly in the formation of acetals from aldehydes.

Oxidative Chlorination: It serves as a catalyst in the high-pressure oxidative chlorination of methane to chloromethane using hydrochloric acid and oxygen.

Major Products Formed

Acetals: Formed from the reaction of aldehydes with alcohols in the presence of lanthanum chloride.

Chloromethane: Produced from the oxidative chlorination of methane.

Applications De Recherche Scientifique

Analytical Chemistry

Lanthanum chloride heptahydrate is widely utilized as a reagent in analytical chemistry. Its applications include:

- Gravimetric Analysis : It serves as a source of lanthanum ions for determining the concentration of phosphates and sulfates in samples, often forming insoluble precipitates with these anions.

- Complexometric Titrations : LaCl₃·7H₂O is used in titrations to determine the concentration of various metal ions through complex formation.

In biochemical research, this compound plays a significant role due to its ability to inhibit certain enzymes:

- Enzyme Inhibition : Studies have shown that LaCl₃ can inhibit thioredoxin reductase, an enzyme crucial for cellular redox balance, with IC₅₀ values indicating its potency as an inhibitor .

- Cell Culture Studies : It is used to study calcium signaling pathways in various cell types, impacting research on cellular responses to stress.

Catalysis

This compound is recognized for its catalytic properties, particularly in organic synthesis:

- Knoevenagel Condensation : It facilitates solvent-free synthesis of substituted alkenes, showcasing its efficiency as a catalyst in organic reactions .

- One-Pot Synthesis : The compound is employed in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its utility in complex organic transformations .

Catalytic Applications Summary

| Reaction Type | Application |

|---|---|

| Knoevenagel Condensation | Synthesis of alkenes |

| One-Pot Synthesis | Production of dihydropyrimidinones |

Thermal Energy Storage

Recent studies highlight the potential of this compound in thermal energy storage systems:

- High Energy Density : LaCl₃·7H₂O exhibits high energy density and can operate effectively at low temperatures, making it suitable for thermal energy storage applications .

- Dehydration Properties : Research indicates that the thermal dehydration process of lanthanum chloride hydrates can be optimized for energy storage solutions, providing insights into its thermodynamic behavior .

Case Studies

- Thermodynamic Study : A study investigated the dehydration kinetics of this compound, revealing critical insights into its thermal behavior and potential applications in energy systems .

- Enzyme Inhibition Research : Another research focused on the inhibitory effects of LaCl₃ on thioredoxin reductase, contributing to understanding its biochemical interactions and potential therapeutic implications .

Mécanisme D'action

Lanthanum chloride heptahydrate exerts its effects primarily through its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it blocks divalent cation channels, particularly calcium channels, by binding to the channel proteins and inhibiting their function.

Comparaison Avec Des Composés Similaires

Lanthanum Chloride Hexahydrate (LaCl₃·6H₂O)

CAS : 17272-45-6 .

Molecular Weight : 353.36 g/mol .

Key Differences :

Applications : Primarily used in laboratory settings; less common in industrial applications compared to the heptahydrate.

Anhydrous Lanthanum Chloride (LaCl₃)

CAS : 10099-58-8 .

Molecular Weight : 245.26 g/mol (anhydrous basis) .

Key Differences :

Safety : Anhydrous LaCl₃ poses similar hazards (irritation, aquatic toxicity) but requires stricter moisture control during handling .

Other Rare Earth Chlorides

Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

CAS : 18618-55-8 .

Molecular Weight : 372.58 g/mol.

Comparison :

- Applications : Used in catalysis and organic synthesis rather than calcium channel studies .

- Toxicity: Limited ecotoxicological data compared to LaCl₃·7H₂O.

Neodymium(III) Chloride (NdCl₃)

CAS : 10024-93-8 .

Molecular Weight : 250.60 g/mol (anhydrous).

Comparison :

- Uses : Primarily in laser materials and magnetic research .

- Safety : Less emphasis on aquatic toxicity in available data.

Research Findings and Toxicity Data

- Environmental Behavior : La³⁺ ions bind to humic substances in water, reducing bioavailability .

Activité Biologique

Lanthanum chloride heptahydrate (LaCl₃·7H₂O) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : LaCl₃ · 7 H₂O

- Molar Mass : 371.37 g/mol

- CAS Number : 10025-84-0

- Solubility : Soluble in DMSO (50 mg/mL at 25°C) .

Lanthanum chloride primarily acts as a blocker of divalent cation channels, particularly calcium channels. This action has implications for various physiological processes, including neurotransmission and muscle contraction. The inhibition of these channels can lead to significant changes in cellular signaling pathways.

Inhibition of Thioredoxin Reductase

Research has demonstrated that lanthanum chloride is a potent inhibitor of thioredoxin reductase, with IC₅₀ values of 1.75 μM for cytosolic and 7.46 μM for mitochondrial forms. This inhibition can disrupt redox homeostasis within cells, leading to oxidative stress .

Neurotoxic Effects

Studies indicate that lanthanum chloride can affect neurobehavioral development. In rat models, exposure to LaCl₃ resulted in increased intracellular calcium concentrations and altered glutamate levels, which are critical for synaptic transmission and plasticity. These changes were associated with increased expression of caspases, suggesting a mechanism of neurotoxicity linked to apoptosis .

Neurobehavioral Development in Rats

A study investigated the effects of lanthanum chloride on the hippocampus of rats. The results showed that exposure to varying doses (50 mg to 400 mg) led to significant alterations in cognitive functions and behavioral responses. The study highlighted the neurotoxic potential of LaCl₃, emphasizing the need for caution in its use .

Anticancer Activity

Lanthanum compounds have been explored for their potential anticancer properties. A study involving a binuclear La(III) complex with anthranilic acid demonstrated promising results against cancer cell lines, suggesting that lanthanum-based compounds could be developed as therapeutic agents in oncology .

Toxicological Profile

The safety profile of this compound indicates moderate toxicity:

These findings suggest that while lanthanum chloride has potential therapeutic benefits, it also poses risks that must be managed carefully.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers identify and verify the purity of lanthanum chloride heptahydrate in laboratory settings?

- Methodological Answer: Use analytical techniques such as X-ray diffraction (XRD) for crystallinity verification and inductively coupled plasma mass spectrometry (ICP-MS) to confirm lanthanum content (≥99.9% purity). Cross-reference the CAS number (10025-84-0), molecular formula (LaCl₃·7H₂O), and physical properties like melting point (91°C decomposition) . For trace metal analysis, select grades labeled "99.999% trace metals basis" to minimize impurities .

Q. What are the standard protocols for preparing aqueous solutions of this compound?

- Methodological Answer: Dissolve the compound in deionized water with 20% hydrochloric acid (HCl) to prevent hydrolysis. For example, to prepare 50 g/L solution: weigh 5 g of LaCl₃·7H₂O, add 5 mL 20% HCl, dilute to 100 mL. Adjust pH as needed for specific applications (e.g., phosphate precipitation studies) .

Q. What key physicochemical properties influence experimental design with this compound?

- Methodological Answer: Key properties include hygroscopicity (requires anhydrous storage), solubility in water (91.3 g/100 mL at 20°C), and thermal decomposition behavior (dec. at 91°C). In electrochemical studies, its deliquescent nature necessitates controlled humidity during handling .

Advanced Research Questions

Q. How does this compound concentration affect limiting current in magnetoelectrodeposition (MED) experiments?

- Methodological Answer: Increasing LaCl₃·7H₂O concentration (0.025–0.20 M) linearly enhances limiting current due to higher cation availability. Use 3 M H₂SO₄ as a supporting electrolyte to stabilize ionic strength. Data analysis should include linear regression to correlate concentration with current density .

Q. How can researchers resolve discrepancies in ecotoxicity studies involving this compound?

- Methodological Answer: Water hardness significantly impacts bioavailability. In hard water (high Ca²⁺/Mg²⁺), La³⁺ precipitates as LaPO₄ or La(OH)₃, reducing toxicity. In soft water, La³⁺ remains soluble and toxic. Standardize test conditions by adjusting water hardness or using chelators like EDTA to control speciation .

Q. What are the best practices for using this compound as a calcium channel blocker in biochemical assays?

- Methodological Answer: La³⁺ competitively inhibits Ca²⁺ channels at 1–10 µM concentrations. Pre-incubate cells with LaCl₃·7H₂O in Ca²⁺-free buffers to prevent interference. Validate inhibition via patch-clamp electrophysiology or fluorescence-based calcium flux assays .

Q. How should researchers handle waste containing this compound to comply with environmental regulations?

- Methodological Answer: Neutralize acidic waste by gradual addition of dilute ammonia to pH 10, precipitating La³⁺ as hydroxide. Filter solids for landfill disposal. For small-scale lab waste, convert to 5% aqueous solutions before neutralization to minimize exothermic reactions .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing electrochemical data involving this compound?

- Methodological Answer: Use ANOVA to compare limiting currents across concentrations. For MED experiments, apply the Levich equation to assess mass transport effects. Report uncertainties with standard deviations (n ≥ 3 replicates) and use scatter plots with trendlines to visualize concentration-dependent effects .

Q. How can researchers ensure reproducibility in studies using this compound for phosphate removal?

- Methodological Answer: Document water matrix parameters (pH, ionic strength, competing ions). Use batch adsorption experiments with Langmuir isotherm modeling to quantify phosphate binding capacity. Report La:PO₄³⁻ molar ratios and equilibrium times to facilitate cross-study comparisons .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

Propriétés

IUPAC Name |

lanthanum(3+);trichloride;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPDGIMPRFRJP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905297 | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-84-0 | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.